5-(Benzyloxy)nicotinic acid

Übersicht

Beschreibung

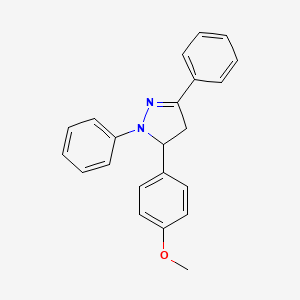

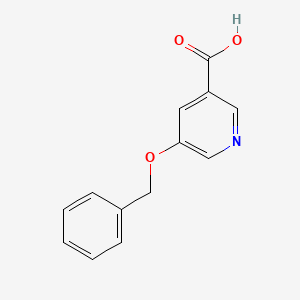

5-(Benzyloxy)nicotinic acid, also known as BNA, is a compound that has gained significant attention in scientific research. It has a molecular weight of 229.24 and its IUPAC name is this compound .

Molecular Structure Analysis

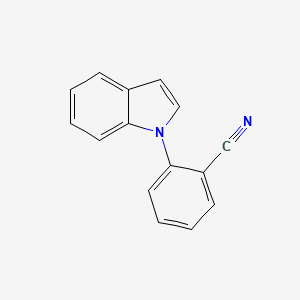

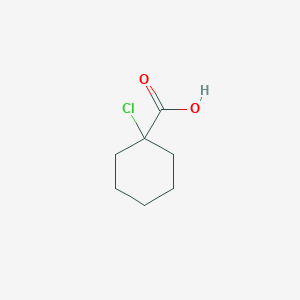

The InChI code for this compound is1S/C13H11NO3/c15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) . This indicates the presence of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

- Synthesis and Herbicidal Activity of N-(Arylmethoxy)-2-chloronicotinamides : Research demonstrates the potential of nicotinic acid derivatives as herbicides. Specifically, compounds like 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide showed significant herbicidal activity against certain weed species (Chen Yu et al., 2021).

Industrial Applications

- Methods for Producing Nicotinic Acid with Industrial Applications : Nicotinic acid's production methods have industrial relevance, particularly in green chemistry. Research discusses ecological production methods, highlighting its essential role in various industries (Dawid Lisicki et al., 2022).

Biological Activity

- Biological Activity of Nicotinic Acid Derivatives : Nicotinic acid derivatives have been studied for their antimicrobial activity, with certain compounds showing promise against Gram-positive bacteria. This suggests potential applications in treating infections caused by pathogenic or opportunistic microorganisms (K. Paruch et al., 2022).

Drug Development

- Nicotinic Acid as a Ligand in Drug Development : Nicotinic acid acts as a ligand for specific receptors, influencing drug design and development. This is particularly relevant in the context of lipid-lowering drugs and treatments for dyslipidemia (S. Tunaru et al., 2003).

Coordination Polymers

- Hydrothermal Assembly and Properties of Coordination Polymers : Research into trifunctional nicotinic acid building blocks has led to the creation of new coordination compounds. These have applications in materials science, particularly in luminescence and magnetism (Jin-Zhong Gu et al., 2017).

Inhibitors Design

- Design of HIF-1 Inhibitors : Studies have explored nicotinic acid derivatives in designing inhibitors for Hypoxia-Inducible Factor (HIF)-1. This is significant for developing treatments for conditions influenced by HIF-1 activity (J. Chung et al., 2009).

Nicotinic Acid in Biochemistry

- Biochemical Properties and Applications : Research on nicotinic acid's role in inhibiting lipolysis in adipose tissue and its interaction with specific receptors demonstrates its importance in biochemistry and pharmacology (A. Lorenzen et al., 2001).

Atherosclerosis Treatment

- Role in Treating Atherosclerosis : Nicotinic acid is studied for its potential in reducing atherosclerosis progression. This is achieved through its receptor GPR109A expressed in immune cells, highlighting its therapeutic potential beyond lipid-modifying effects (Martina Lukasova et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

5-(Benzyloxy)nicotinic acid is a derivative of nicotinic acid, also known as niacin . Niacin is a B vitamin that plays a crucial role in metabolism, acting as a precursor to nicotinamide adenine dinucleotide (NAD), a coenzyme involved in many redox reactions . Therefore, the primary targets of this compound are likely to be the same enzymes and biochemical pathways that interact with niacin and its metabolites.

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue . It’s possible that this compound may have similar effects.

Biochemical Pathways

Niacin, from which this compound is derived, is involved in numerous biochemical pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

Studies on nicotine, a related compound, suggest that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Inhibiting nicotine metabolism in rats can enhance the residence of brain nicotine and its local neurotransmitter effects . It’s possible that similar factors may influence the pharmacokinetics of this compound.

Result of Action

Niacin is used to treat hypertriglyceridemia and pellagra, and to reduce the risk of myocardial infarctions . It’s possible that this compound may have similar therapeutic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds. For example, the stability of boronic esters, which are often used in Suzuki–Miyaura coupling reactions, can be influenced by factors such as temperature and moisture

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-(Benzyloxy)nicotinic acid are not fully understood yet. As a derivative of nicotinic acid, it may share some biochemical properties with its parent compound. Nicotinic acid and its derivatives act as precursors to nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Cellular Effects

The cellular effects of this compound are not well-documented. Nicotinic acid, from which this compound is derived, is known to have significant effects on cellular processes. For instance, nicotinic acid and its coenzyme forms (NAD and NADP) are involved in many vital redox reactions .

Molecular Mechanism

The exact molecular mechanism of this compound is not well-known. It is likely that it may interact with biomolecules in a similar manner to nicotinic acid. Nicotinic acid is known to be involved in a number of metabolic reactions that maintain the redox state of cells .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that nicotinic acid and its derivatives have potent lipid-modifying effects .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Studies on nicotinic acid have shown that it has a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Metabolic Pathways

Nicotinic acid, from which this compound is derived, is involved in the synthesis of the coenzymes NAD and NADP .

Transport and Distribution

Nicotinic acid is known to be distributed to different body tissues via the circulation .

Subcellular Localization

5′-nucleotidases, which are involved in the metabolism of nicotinic acid, are classified according to subcellular localization .

Eigenschaften

IUPAC Name |

5-phenylmethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-6-12(8-14-7-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWYJDHPRJSMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593613 | |

| Record name | 5-(Benzyloxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

263270-34-4 | |

| Record name | 5-(Phenylmethoxy)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263270-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzyloxy)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chrysen-6-ylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B3050407.png)